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molecular formula C15H12N2OS B8469129 3-Allyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

3-Allyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8469129
M. Wt: 268.3 g/mol
InChI Key: GBXQLMDFKJDCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260448B2

Procedure details

In the same manner as the synthesis of Compound 1, methyl 3-amino-4-phenylthiophene-2-carboxylate (100 mg, 0.43 mmol), triethyl orthoformate (1.0 ml), allylamine hydrochloride (92.6 mg, 0.99 mmol), and acetic acid (0.1 ml) were used to give 66.4 mg (0.25 mmol, 57.5% yield) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
92.6 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Yield
57.5%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:12](=[O:13])[C:11]3[S:14][CH:15]=[C:16]([C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:10]=3[N:9]=[CH:8]2)C=CC=[CH:3][CH:2]=1.NC1C(C2C=CC=CC=2)=CSC=1C(OC)=O.C(OCC)(OCC)OCC.Cl.C(N)C=C>C(O)(=O)C>[CH2:1]([N:7]1[C:12](=[O:13])[C:11]2[S:14][CH:15]=[C:16]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:10]=2[N:9]=[CH:8]1)[CH:2]=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=CC=C2
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=C(SC=C1C1=CC=CC=C1)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
92.6 mg
Type
reactant
Smiles
Cl.C(C=C)N
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C=NC2=C(C1=O)SC=C2C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.25 mmol
AMOUNT: MASS 66.4 mg
YIELD: PERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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